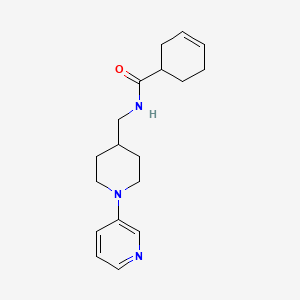
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
A study by Vinaya Kambappa et al. (2017) synthesized a series of novel piperidine-4-carboxamide derivatives, exhibiting significant anti-angiogenic and DNA cleavage activities. These compounds, including variants closely related to the chemical structure of interest, blocked blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model and showed potent DNA binding/cleavage abilities. This suggests their potential application in anticancer therapies by inhibiting angiogenesis and inducing cytotoxic effects through DNA interaction Vinaya Kambappa et al., 2017.
Enamine Chemistry and Organic Synthesis
Carlsson and Lawesson (1982) explored the reduction of enaminones, leading to the synthesis of α,β-unsaturated aldehydes. Their work detailed the transformation of cyclohexanone and its derivatives into enaminones, followed by reduction processes yielding valuable intermediates for organic synthesis. This research underlines the importance of such compounds in synthesizing structurally diverse molecules, showcasing their versatility in chemical synthesis Carlsson & Lawesson, 1982.
Molecular Interaction Studies
Research by J. Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a molecule with a similar backbone structure, involved detailed molecular interaction studies with the CB1 cannabinoid receptor. Their findings contribute to understanding how such compounds interact with biological targets, offering insights into designing more effective therapeutic agents by manipulating molecular structures for desired biological activities J. Shim et al., 2002.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, which regulates many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures, such as imatinib, have been found to bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it modulates .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and survival . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of cell signaling pathways, potentially leading to the inhibition of cell proliferation and the induction of apoptosis .
Propiedades
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXUKCRYLWOQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



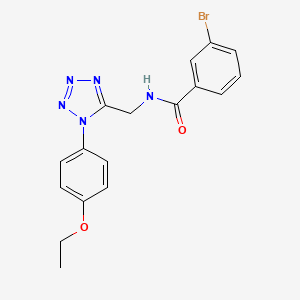
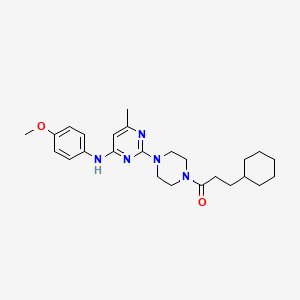
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
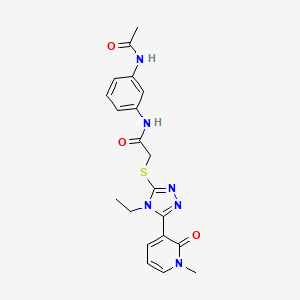
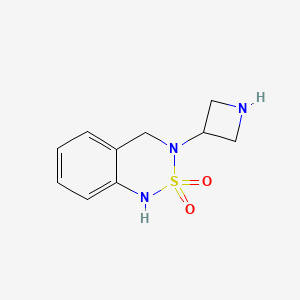
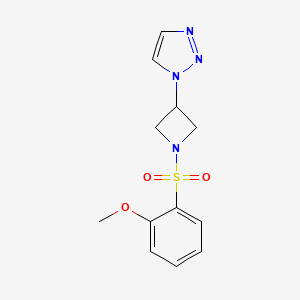
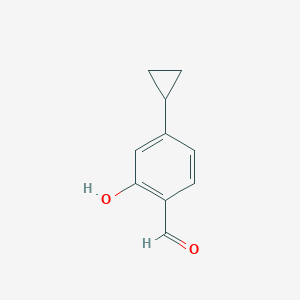
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
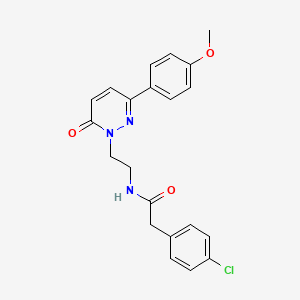
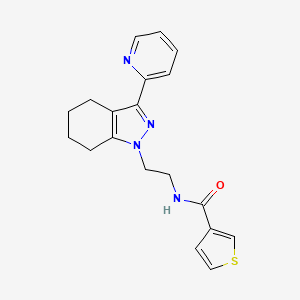
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)